Propane-d8

Beschreibung

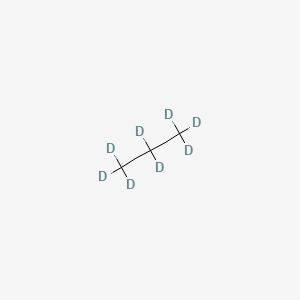

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,3-octadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182931 | |

| Record name | Propane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-94-7 | |

| Record name | Propane-d8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2875-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Analysis of Propane D8

High-Resolution Infrared (IR) Spectroscopy

High-resolution IR spectroscopy is a key technique for the detailed analysis of the vibrational-rotational structure of Propane-d8. By resolving closely spaced spectral lines, researchers can gain detailed information about the molecule's energy levels and interactions.

Synchrotron-Based Far-IR Studies and Rotational-Vibrational Coupling

Synchrotron radiation sources offer high brilliance in the far-infrared region, enabling high-resolution spectroscopic studies that are challenging with conventional sources. Studies utilizing synchrotron facilities, such as the Canadian Light Source (CLS) and SOLEIL, have been instrumental in investigating the far-IR spectra of propane (B168953) isotopologues, including C₃D₈ researchgate.netillinois.eduarxiv.org. These experiments achieve resolutions as high as 0.00096 cm⁻¹, allowing for the detailed analysis of rotational structure within vibrational bands researchgate.netillinois.edu.

Rotational-vibrational coupling, which describes the interaction between the rotational and vibrational motions of a molecule, is a significant aspect studied through high-resolution IR spectroscopy. This coupling can lead to perturbations in the observed spectra, providing valuable information about the molecule's potential energy surface and dynamics. Analysis of these couplings is crucial for accurately modeling the spectra and determining molecular constants researchgate.net.

Assignment of Fundamental and Overtone Vibrational Modes

The assignment of fundamental and overtone vibrational modes in the IR spectrum of this compound is a critical step in understanding its molecular structure and dynamics. Fundamental modes correspond to the basic vibrations of the molecule, while overtones are transitions to higher excited vibrational states. High-resolution IR spectra, often complemented by theoretical calculations, allow for the precise determination of the frequencies and assignments of these modes researchgate.netacs.orgnist.gov.

For this compound, studies have focused on assigning specific vibrational bands, such as the CCC skeletal bending modes researchgate.netillinois.edu. The precise frequencies of these modes provide experimental benchmarks for theoretical calculations of the molecular force field.

Determination of Ground State Spectroscopic Constants

High-resolution IR spectroscopy allows for the determination of ground state spectroscopic constants, which describe the molecule's rotational energy levels in its lowest vibrational state. These constants, including rotational constants (A₀, B₀, C₀) and centrifugal distortion constants, are crucial for accurately predicting and modeling the molecule's spectrum researchgate.netillinois.edu.

Studies on propane isotopologues, including C₃D₈, using synchrotron-based far-IR spectroscopy have yielded experimentally determined ground state constants researchgate.netillinois.edu. These constants are essential for spectroscopic databases and for comparison with theoretical predictions researchgate.net.

An example of preliminary ground state constants determined from high-resolution synchrotron far-IR spectra for C₃D₈ is shown below:

| Constant | Value (cm⁻¹) |

| ν₉ (A₁) Band Origin | 303.936065(23) |

| A₀ | 0.58742224(42) |

| B₀ | 0.20872437(23) |

| C₀ | 0.18588200(18) |

Note: Values are preliminary and uncertainties are given in parentheses in units of the last reported digit. researchgate.netillinois.edu

Analysis of Fermi Resonance and Interbond Coupling Effects

Fermi resonance is a phenomenon where two vibrational modes with similar energies and the same symmetry interact, leading to shifts in their frequencies and changes in their intensities nih.govaps.org. This interaction can complicate the assignment of spectra but also provides valuable information about the coupling between different vibrational modes researchgate.netresearchgate.net.

In this compound and other deuterated propanes, Fermi resonance plays a role in the appearance of vibrational overtone bands, particularly those involving C-H (or C-D) stretching vibrations and bending vibrations researchgate.netresearchgate.net. Analysis of these resonance effects helps in understanding the distribution of vibrational energy within the molecule and the nature of the anharmonic couplings between modes researchgate.netresearchgate.net. Interbond coupling effects, which describe the interactions between vibrations localized on different chemical bonds, also influence the vibrational spectrum and can be analyzed through high-resolution spectroscopy and theoretical modeling researchgate.net.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, probing different types of molecular vibrations based on changes in polarizability during vibration.

Elucidation of Molecular Symmetries and Group Vibrations

The study of molecular symmetries and group vibrations of molecules like this compound is fundamental to understanding their structure and dynamics. Propane in its equilibrium configuration possesses C₂ᵥ symmetry researchgate.net. The replacement of hydrogen with deuterium (B1214612) affects the mass of the atoms and thus influences the vibrational modes and frequencies of the molecule.

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy, coupled with theoretical approaches like group theory, are employed to elucidate the vibrational characteristics of this compound researchgate.netcapes.gov.brresearchgate.net. Group theory allows for the prediction of the symmetry of molecular vibrations and their classification into irreducible representations of the molecule's point group tum.de. This classification is essential for interpreting vibrational spectra and making accurate assignments of observed bands to specific molecular motions capes.gov.brtum.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment and dynamics of atoms within a molecule. For this compound, NMR, particularly solid-state MAS NMR, is extensively used to study its interactions with solid surfaces and its behavior during catalytic reactions.

In Situ Magic-Angle Spinning (MAS) NMR Investigations

In situ Magic-Angle Spinning (MAS) NMR allows for the study of molecules adsorbed on solid catalysts under reaction conditions, providing real-time information about the adsorbed species and their transformations rsc.orgresearchgate.netnih.gov. This compound has been widely investigated using in situ ¹H MAS NMR to study its adsorption and reactivity on various zeolite catalysts at elevated temperatures, typically ranging from 420 K to 573 K (147 °C to 300 °C) researchgate.netacs.orgresearchgate.netresearchgate.netmichael-hunger.deacs.org.

These experiments involve introducing this compound to the catalyst material within the NMR rotor and monitoring the changes in the ¹H NMR spectra over time and temperature rsc.orgacs.orgresearchgate.net. Since the propane molecule is fully deuterated, the appearance and increase in intensity of ¹H signals correspond to the exchange of deuterium atoms in this compound with protium (B1232500) atoms, often originating from acidic hydroxyl groups (OH) on the catalyst surface acs.orgresearchgate.net. The chemical shifts of the observed ¹H signals provide information about the specific positions in the propane molecule where the exchange is occurring (methyl -CH₃ or methylene (B1212753) -CH₂ groups) acs.org.

Monitoring of H/D Exchange Kinetics and Regioselectivity

In situ ¹H MAS NMR is particularly well-suited for monitoring the kinetics and regioselectivity of hydrogen/deuterium (H/D) exchange reactions between this compound and the acidic sites of catalysts like zeolites researchgate.netacs.orgresearchgate.netresearchgate.netacs.orgsci-hub.catresearchgate.netsci-hub.cat. By recording a series of spectra over time, researchers can track the rate at which protium is incorporated into the methyl and methylene positions of the propane molecule acs.org.

The regioselectivity of the H/D exchange, meaning whether the exchange preferentially occurs at the methyl (-CD₃) or methylene (-CD₂) positions, is highly dependent on the nature of the catalyst acs.orgresearchgate.netresearchgate.net. For instance, on unmodified H-form zeolites like H-ZSM-5, H/D exchange has been observed in both methyl and methylene groups of this compound researchgate.net. In contrast, on indium-modified BEA zeolites (InO⁺/H-BEA and In⁺/H-BEA), the presence of indium species induces regioselectivity, with the H/D exchange occurring mainly with the methyl groups acs.orgacs.org. Similarly, on Zn/H-MFI zeolite, only the methyl groups of this compound were found to be involved in the exchange researchgate.netresearchgate.netresearchgate.net.

Kinetic parameters, such as apparent activation energies and rate constants, can be determined from the time-resolved NMR data researchgate.netsci-hub.cat. For example, studies on H-ZSM-5 have reported apparent activation energies for the exchange in methyl groups (108 ± 7 kJ mol⁻¹) and methylene groups (117 ± 7 kJ mol⁻¹) . Rate constants for the exchange at a specific temperature (e.g., 519 K) have also been determined .

Here is a table summarizing some findings on H/D exchange regioselectivity:

| Catalyst | Regioselectivity of H/D Exchange with this compound | Source |

| H-ZSM-5 | Exchange in both methyl and methylene groups | researchgate.net |

| In-modified H-BEA | Primarily exchange in methyl groups | acs.orgacs.org |

| Zn/H-MFI | Primarily exchange in methyl groups | researchgate.netresearchgate.netresearchgate.net |

Here is a table of apparent activation energies and rate constants for H/D exchange on H-ZSM-5 at 519 K:

| Propane Group | Apparent Activation Energy (kJ mol⁻¹) | Rate Constant at 519 K (min⁻¹) | Source |

| Methyl (-CD₃) | 108 ± 7 | 0.03816 | |

| Methylene (-CD₂) | 117 ± 7 | 0.0436 |

Applications in Mechanistic Elucidation of Catalytic Processes

The insights gained from in situ MAS NMR studies of this compound, particularly concerning H/D exchange kinetics and regioselectivity, are invaluable for elucidating the mechanisms of catalytic processes involving alkanes rsc.orgresearchgate.netnih.govresearchgate.netsci-hub.cat. By observing which C-D bonds are activated and the relative rates of exchange at different positions, researchers can infer details about the elementary steps involved in the reaction.

For instance, the observation of H/D exchange can indicate the activation of C-H (or C-D) bonds by the catalyst researchgate.net. Differences in activation energies and regioselectivity on different catalysts suggest different activation pathways acs.orgacs.org. Proposed mechanisms often involve the interaction of the alkane with acidic Brønsted sites or metal centers on the catalyst surface researchgate.netresearchgate.netsci-hub.cat. Intermediates such as pentavalent transition states or carbenium ions have been suggested based on these studies sci-hub.cat. On metal-modified zeolites, the formation of metal-alkyl species has been highlighted as initiating reactivity nih.gov.

These in situ NMR investigations using this compound help in understanding how catalysts activate relatively inert alkane C-H bonds, which is a crucial step in many important industrial processes like cracking, dehydrogenation, and aromatization researchgate.netresearchgate.net.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound through its fragmentation pattern. For this compound, mass spectrometry can be used to confirm its isotopic composition and study how it breaks down when ionized.

Analysis of Molecular Fragmentation Pathways

When this compound is introduced into a mass spectrometer, it is typically ionized, often by electron ionization, forming a molecular ion (C₃D₈⁺•) docbrown.inforesearchgate.net. The molecular weight of this compound is approximately 52.14 g/mol , so the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 52 . This corresponds to an M+8 mass shift compared to undeuterated propane (C₃H₈, molecular weight ~44 g/mol , M⁺• at m/z 44) docbrown.infomsu.edu.

Following ionization, the molecular ions often undergo fragmentation into smaller ions and neutral radicals docbrown.infomsu.eduscienceready.com.au. The fragmentation pathways of alkanes like propane typically involve the cleavage of carbon-carbon bonds, as these are generally weaker than carbon-hydrogen bonds msu.edu. For propane, common fragments observed in the mass spectrum include ethyl cation (C₂H₅⁺, m/z 29), methyl cation (CH₃⁺, m/z 15), and propyl cation (C₃H₇⁺, m/z 43) docbrown.infomsu.edu.

For this compound, the fragmentation pathways are analogous to those of undeuterated propane, but the resulting fragment ions will contain deuterium atoms instead of hydrogen. Thus, the m/z values of the fragment ions will be shifted according to the number of deuterium atoms they contain.

Expected major fragmentation pathways for this compound include:

Cleavage of a C-C bond to form a CD₃⁺ ion and a C₂D₅• radical, or a C₂D₅⁺ ion and a CD₃• radical.

Loss of a deuterium atom to form a C₃D₇⁺ ion.

Based on the fragmentation of undeuterated propane, the expected major fragment ions for this compound and their corresponding m/z values are:

| Fragment Ion | Composition | Expected m/z (based on D=2.014 amu) | Corresponding Propane Fragment | Propane m/z | Source (Propane) |

| C₃D₈⁺• | C₃D₈ | 52 | C₃H₈⁺• | 44 | docbrown.infomsu.edu |

| C₂D₅⁺ | C₂D₅ | ~34 (212.011 + 52.014) | C₂H₅⁺ | 29 | docbrown.infomsu.edu |

| CD₃⁺ | CD₃ | ~18 (12.011 + 3*2.014) | CH₃⁺ | 15 | docbrown.infomsu.edu |

| C₃D₇⁺ | C₃D₇ | ~50 (312.011 + 72.014) | C₃H₇⁺ | 43 | docbrown.infomsu.edu |

| C₂D₃⁺ | C₂D₃ | ~30 (212.011 + 32.014) | C₂H₃⁺ | 27 | msu.edu |

| C₃D₅⁺ | C₃D₅ | ~46 (312.011 + 52.014) | C₃H₅⁺ | 41 | msu.edu |

Unimolecular Decomposition Processes of this compound Ions

Unimolecular decomposition is the fragmentation of a gas-phase ion with a molecularity of one. This process is fundamental in mass spectrometry, providing insights into the structure and stability of ions. In the low-pressure environment of a mass spectrometer ion source, ion-molecule interactions are minimal, making unimolecular reactions the primary fragmentation pathway for ions with sufficient internal energy. ic.ac.uk The fragmentation of ions can occur directly or follow rearrangement processes. wikipedia.org

The ionization of alkanes, including propane and its deuterated isotopologues like this compound, typically leads to an increase in C-C bond lengths and a decrease in bond energy, favoring fragmentation at these bonds. ic.ac.uk Fragmentation in saturated hydrocarbons often occurs preferentially at more substituted carbon atoms. ic.ac.uk Common fragmentation mechanisms include sigma-bond dissociation and alpha-cleavage, which is initiated by a radical site. ic.ac.uk

While specific detailed fragmentation pathways for this compound ions were not extensively detailed in the search results, general principles of alkane fragmentation apply. For instance, electron impact ionization of propane (C₃H₈) can lead to the formation of various fragment ions, including alkyl carbocations such as methyl (m/z=15), ethyl (m/z=29), propyl (m/z=43), and butyl (m/z=57) cations, along with corresponding alkenyl carbocations. libretexts.org The distribution of these fragments can be influenced by the internal energy of the ion. researchgate.net

Deuterium substitution can significantly impact the fragmentation pattern due to the kinetic isotope effect, where the rate of bond cleavage involving deuterium is generally slower than that involving hydrogen. Studies on the mass spectra of propane and propane-2,2-d₂ have shown that deuterium substitution can alter the mass spectral pattern, and metastable ion peaks are considered a normal part of the mass spectrum. osti.gov This suggests that the unimolecular decomposition pathways and the relative abundance of fragment ions for this compound will differ from those of undeuterated propane. Analyzing the mass spectrum of this compound would reveal fragment ions corresponding to losses of deuterated methyl (CD₃•), ethyl (C₂D₅•), or propyl (C₃D₇•) radicals or their corresponding cations, shifted in mass compared to their hydrogenated counterparts. The specific m/z values of these fragments would provide information about the sites of bond cleavage.

Quantitative Analysis and Isotopic Purity Assessment

This compound is widely used in quantitative analysis as an internal standard, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). buchem.comnih.gov The use of isotopically labeled internal standards, or isotopologs, is considered a "Golden Standard" in quantitative analysis by mass spectrometry because they ideally match the chemical behavior of the analyte (undeuterated propane) while being distinguishable by mass. buchem.comnih.gov This allows for accurate quantification by compensating for variations in sample preparation, injection, ionization, and detection efficiency. nih.govclu-in.org

Quantitative analysis using this compound as an internal standard involves spiking samples with a known amount of the labeled compound. The ratio of the signal intensity of the analyte (propane) to that of the internal standard (this compound) is then used to determine the concentration of the analyte in the original sample. This approach is particularly beneficial for small molecules where chemical similarity and isobaric forms can pose challenges for accurate quantification. buchem.com

Assessing the isotopic purity of this compound is crucial for its effective use as an internal standard. Isotopic purity refers to the percentage of molecules in a sample that have the specified isotopic composition (i.e., C₃D₈). Impurities can include partially deuterated species (e.g., C₃D₇H, C₃D₆H₂, etc.) or undeuterated propane (C₃H₈). High isotopic purity is essential to ensure that the internal standard signal does not overlap with the analyte signal or introduce inaccuracies in quantification.

Mass spectrometry, particularly GC-MS, is a primary technique for assessing isotopic purity. By analyzing the mass spectrum of a this compound sample, the presence and relative abundance of ions corresponding to the molecular ion of this compound (m/z 52) and potential partially deuterated or undeuterated species can be determined. nih.govsigmaaldrich.comchem960.comchem960.comnist.gov For example, the molecular weight of this compound is approximately 52.14 g/mol , while that of propane (C₃H₈) is approximately 44.09 g/mol . nih.govsigmaaldrich.comnist.govnist.gov The mass shift of +8 allows for clear differentiation. sigmaaldrich.com The abundance of ions at m/z values lower than the molecular ion of C₃D₈ but higher than the molecular ion of C₃H₈ would indicate the presence of partially deuterated species.

Reputable suppliers typically provide a specified isotopic purity (e.g., 99 atom % D) for this compound. sigmaaldrich.com Analytical techniques such as GC-FID, GC-ECD, and HPLC with various detectors, in addition to GC-MS, are employed in quality control laboratories to ensure high chemical and isotopic purity of labeled compounds. buchem.com

The stability of isotopologs throughout the analytical process, including ionization and fragmentation (collision-induced dissociation), is also a critical consideration for accurate quantitative analysis. nih.gov

Theoretical and Computational Chemistry Studies of Propane D8

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules. These methods solve the electronic Schrödinger equation (or approximations of it) to determine the energy and electron distribution of a system. ntnu.no For propane-d8, these calculations can provide valuable information about its equilibrium geometry, charge distribution, and vibrational characteristics.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a fundamental step in quantum chemical calculations aimed at finding the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure or a transition state. ntnu.nogithub.io By minimizing the energy with respect to atomic coordinates, computational chemists can determine the equilibrium bond lengths, bond angles, and dihedral angles of this compound. psu.edu Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and DFT methods, which account for electron correlation, are employed for this purpose. ntnu.noias.ac.in

Following geometry optimization, the electronic structure of this compound can be determined. This involves calculating properties such as atomic charges, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential surfaces. global-sci.comglobal-sci.com These calculations provide insights into the distribution of electrons within the molecule, which influences its reactivity and interactions with other molecules. While specific studies solely focused on the electronic structure of this compound were not found in the search results, these methods are standard for characterizing the electronic properties of molecules like propane (B168953) and its isotopologues. global-sci.comglobal-sci.com

Prediction and Scaling of Harmonic Vibrational Frequencies

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides experimental data on the vibrational modes of molecules. Quantum chemical calculations can predict these vibrational frequencies by computing the Hessian matrix (matrix of second derivatives of the energy with respect to nuclear coordinates) at the optimized geometry. github.io The eigenvalues of the mass-weighted Hessian matrix correspond to the harmonic vibrational frequencies. nih.gov

For this compound, predicting harmonic vibrational frequencies computationally is valuable for interpreting experimental spectra and assigning observed peaks to specific molecular motions. researchgate.net However, harmonic frequencies calculated directly from ab initio or DFT methods often deviate from experimentally observed fundamental frequencies due to anharmonicity (the deviation of the true potential energy surface from a perfect parabola) and limitations in the theoretical methods and basis sets used. nist.govarxiv.orgresearchgate.net

To address these discrepancies, empirical scaling factors are often applied to the calculated harmonic frequencies. nist.govarxiv.org These scaling factors are typically derived by comparing calculated harmonic frequencies with experimental fundamental frequencies for a set of molecules. nist.gov While general scaling factors exist for various levels of theory and basis sets, specific scaling factors optimized for deuterated hydrocarbons like this compound would provide more accurate predictions for its vibrational spectrum. nist.govarxiv.orgarxiv.org

Potential Energy Surface (PES) Mapping and Anharmonicity

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecular system as a function of the positions of its nuclei. For a molecule like this compound, the PES governs its vibrational motions, conformational changes (though less significant for a small alkane), and reactivity.

Mapping the PES involves calculating the energy of the molecule at numerous different atomic geometries. molpro.net This can be computationally intensive, especially for larger molecules or when exploring a wide range of conformational space. Understanding the shape of the PES is crucial for describing molecular behavior beyond the harmonic approximation.

Anharmonicity refers to the deviation of the true PES from the idealized harmonic potential (a parabola). researchgate.net Including anharmonic effects is necessary for accurately predicting vibrational frequencies, especially for overtones and combination bands, and for describing phenomena like vibrational energy transfer and conformational dynamics. nih.govresearchgate.net Methods like vibrational perturbation theory (VPT2) or variational methods are used to calculate anharmonic frequencies based on the calculated PES. nih.govmolpro.net While the provided search results discuss PES mapping and anharmonicity in a general context and for other molecules, applying these techniques to this compound would involve calculating the energy at various distorted geometries around the equilibrium structure to build a more accurate representation of its PES. nih.govresearchgate.netmolpro.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. These simulations provide insights into the dynamic behavior of molecules, including their movements, interactions, and phase transitions, over various timescales. acs.org For this compound, MD simulations can be used to study its behavior in different phases and environments.

Investigation of Intermolecular Interactions and Phase Behavior

MD simulations are powerful tools for investigating the intermolecular interactions between this compound molecules and their collective behavior in different phases (gas, liquid, solid). researchgate.netacs.org By using appropriate force fields (mathematical functions that describe the potential energy of the system based on atomic positions), MD simulations can model van der Waals forces, electrostatic interactions, and other forces that govern how molecules interact.

Studies on propane (the non-deuterated analogue) using MD simulations have explored its phase behavior, including the determination of critical points and the properties of coexisting liquid and vapor phases. researchgate.netnih.gov These simulations can provide information on properties such as density, pressure, diffusion coefficients, and radial distribution functions, which describe the local structure and organization of molecules in a system. While specific MD studies on the phase behavior of this compound were not explicitly found, the methodologies applied to propane are directly transferable to its deuterated counterpart, allowing for the investigation of potential isotopic effects on phase transitions and intermolecular interactions. researchgate.netnih.govhsu-hh.de

Modeling of Adsorption and Diffusion in Confined Environments

Molecular dynamics simulations are particularly well-suited for studying the behavior of molecules in confined environments, such as porous materials, zeolites, or biological membranes. researchgate.netrsc.orgnih.govmdpi.com For this compound, MD simulations can model its adsorption onto surfaces and its diffusion within confined spaces.

Research on propane in confined environments using MD simulations has revealed insights into adsorption mechanisms, the formation of adsorbed layers on pore surfaces, and the dynamics of diffusion, including continuous diffusion and jump diffusion at different pressures. researchgate.netrsc.org These studies highlight the influence of pore size, pressure, temperature, and the nature of the confining material on the adsorption and transport properties of propane. researchgate.netrsc.orgmdpi.com

Applying MD simulations to this compound in confined environments would allow for the investigation of how deuteration affects its adsorption affinities and diffusion rates compared to propane. This is particularly relevant in applications involving separation processes, catalysis, or storage of hydrocarbons in porous materials. researchgate.netrsc.orgmdpi.com MD simulations can provide detailed trajectories of this compound molecules within the pores, enabling the calculation of diffusion coefficients and the visualization of adsorption sites and diffusion pathways. researchgate.netrsc.orgmdpi.com

Kinetic Isotope Effect (KIE) Theory and Calculation

Kinetic Isotope Effects (KIEs) arise from the differences in reaction rates between molecules containing different isotopes of the same element. These effects are particularly pronounced with light elements like hydrogen and its isotopes, deuterium (B1214612) (D) and tritium (B154650) (T), due to the significant relative mass difference. escholarship.org In the context of this compound, KIEs provide crucial information about the transition state of a reaction and which bonds are being broken or formed in the rate-determining step. cardiff.ac.ukosti.gov

Theoretical calculation of KIEs typically involves computational methods, often based on transition state theory. escholarship.orgosti.gov These calculations require determining the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues. cardiff.ac.ukacs.orgic.ac.uk The differences in zero-point vibrational energies between these species are a primary contributor to the observed KIEs. escholarship.orgcardiff.ac.uk

Vibrational Analysis Contributions to Conformational KIEs

Vibrational analysis plays a critical role in calculating KIEs, including conformational kinetic isotope effects (CKIEs). acs.orgmdpi.comchapman.edu Isotopic substitution, such as replacing hydrogen with deuterium, leads to changes in the vibrational frequencies of a molecule. cardiff.ac.ukacs.org These changes, particularly in the zero-point vibrational energies, directly impact the activation energy of a reaction and thus the reaction rate. cardiff.ac.uk

Theoretical Prediction of Site-Specific Deuterium Effects

Theoretical methods, such as Density Functional Theory (DFT) and higher-level ab initio calculations, are employed to predict site-specific deuterium effects in molecules like propane. acs.orgresearchgate.net These studies can determine the equilibrium distribution of deuterium at different positions within the molecule (e.g., methyl vs. methylene (B1212753) groups in propane) as a function of temperature. researchgate.netcore.ac.uk

For propane, theoretical models predict temperature-dependent site-specific fractionation of deuterium between the terminal methyl groups and the central methylene group. researchgate.netcore.ac.uk This site-specific distribution can be used as a potential "geothermometer" to infer the temperature at which propane was formed or stored. researchgate.net The accuracy of these predictions depends on the computational method and the proper treatment of vibrational modes and anharmonic corrections. acs.orgresearchgate.net

Theoretical predictions of site-specific deuterium effects are crucial for interpreting experimental data obtained from techniques like high-resolution mass spectrometry, which can measure the isotopic composition at different positions within a molecule. Discrepancies between theoretical predictions and experimental observations can highlight the influence of kinetic effects or other factors not fully captured by the theoretical model.

Computational Catalysis Studies

Computational catalysis utilizes theoretical methods to study catalytic reactions, providing insights into reaction mechanisms, transition states, and the role of the catalyst. This compound and other deuterated propanes are valuable probes in computational catalysis to elucidate the mechanism of reactions such as propane dehydrogenation, a key process for producing propylene (B89431). researchgate.netresearchgate.netrsc.orgresearchgate.net

Computational studies, often employing DFT, can model the interaction of this compound with catalyst surfaces or active sites, identify intermediates and transition states, and calculate activation energies. researchgate.netresearchgate.netchemrxiv.orgacs.org By comparing the calculated reaction profiles for this compound and propane, the kinetic isotope effect for specific steps can be determined, helping to identify the rate-limiting step and the nature of C-H bond activation. osti.govresearchgate.net

Frontier Orbital Analysis in Propane Dehydrogenation

Frontier orbital analysis, a concept from molecular orbital theory, is a valuable tool in computational catalysis for understanding the electronic interactions between reactants and catalysts that govern reactivity. researchgate.netresearchgate.netrsc.orgkit.eduworldscientific.com In the context of propane dehydrogenation, frontier orbital analysis can reveal how the Highest Occupied Molecular Orbital (HOMO) of propane interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst. researchgate.netresearchgate.net

Studies have shown that the energy gap between the catalyst's LUMO and propane's HOMO can correlate with the reaction activity and the energy barrier for C-H bond activation. researchgate.netresearchgate.net A smaller LUMO-HOMO gap generally indicates stronger interaction and lower activation energy, leading to higher catalytic activity. researchgate.netresearchgate.net Analyzing the composition and spatial orientation of these frontier orbitals can provide insights into the preferred orientation of propane on the catalyst surface and the nature of the C-H bond activation step, which is particularly relevant when studying the behavior of deuterated species like this compound. researchgate.netresearchgate.net

Reaction Mechanisms and Kinetic Studies Involving Propane D8

Hydrogen/Deuterium (B1214612) Exchange Mechanisms on Solid Acid Catalysts

Hydrogen/deuterium (H/D) exchange reactions involving alkanes and solid acid catalysts, such as zeolites, are fundamental processes in heterogeneous catalysis. Propane-d8 serves as a key molecule in elucidating the mechanisms of C-H bond activation and subsequent hydrogen exchange on these catalytic surfaces.

Mechanism of Alkane Activation on Zeolite Brønsted Acid Sites

The activation of alkanes on zeolite Brønsted acid sites (BAS) is a crucial initial step in many catalytic reactions, including cracking, isomerization, and aromatization. Studies using this compound have provided insights into how these acidic sites interact with alkane molecules. On unmodified H-form zeolites, H/D exchange typically occurs in both methyl and methylene (B1212753) groups of propane (B168953) acs.org. However, the presence of certain metal species within the zeolite pores can significantly influence the activation pathway and regioselectivity.

For instance, on indium-modified H-BEA zeolites, the presence of InO+ or In+ species directs the regioselectivity of H/D exchange primarily to the methyl groups of this compound acs.org. This indicates a different activation pathway compared to unmodified zeolites. Similarly, on Zn-modified MFI and BEA zeolites, studies with this compound have shown that Zn species (isolated Zn²⁺ cations or small ZnO clusters) work in conjunction with BAS to activate propane C-H bonds, accelerating the H/D exchange. The nature of the Zn species influences the regioselectivity and the involvement of methyl and methylene groups catalysis.rusci-hub.cat. Isolated Zn²⁺ cations tend to promote regioselective exchange in the methyl groups, while ZnO clusters can lead to the involvement of methylene groups after an induction period, potentially through intermediate propene formation and subsequent reactions catalysis.rusci-hub.cat.

The mechanism on BAS is often described as involving the transfer of zeolitic hydroxyl protons to the alkane molecule, leading to the formation of a pentavalent transition state of the carbon atom researchgate.net. This is followed by the return of a hydrogen atom (or deuterium in the case of this compound) from the alkane to the zeolite oxygen.

Determination of Activation Barriers and Transition States

Kinetic studies using this compound H/D exchange provide experimental data for determining activation barriers and understanding the nature of transition states. By monitoring the rate of deuterium incorporation into propane or protium (B1232500) appearance on the zeolite surface using techniques like in situ ¹H MAS NMR spectroscopy, researchers can calculate rate constants at different temperatures and derive activation energies from Arrhenius plots acs.org.

For the H/D exchange on InO+/H-BEA zeolite, the initial regioselective exchange in methyl groups of this compound showed an activation energy of 84 kJ mol⁻¹ acs.org. On H-ZSM-5 zeolite, the apparent activation energies for exchange in methyl groups were reported as 108 ± 7 kJ mol⁻¹, and for methylene groups as 117 ± 7 kJ mol⁻¹ researchgate.net. These experimental values can be compared with theoretical calculations to validate proposed transition state structures, such as the pentavalent transition state involving a carbon atom of the alkane researchgate.net.

The presence of metal modifiers can lower activation energies for specific steps. For example, Zn species in Zn-modified zeolites can accelerate the exchange in methyl groups with a decreased activation energy compared to the exchange on pure acid-form zeolites sci-hub.catresearchgate.net.

Regioselectivity of H/D Exchange in Methyl and Methylene Groups

The use of this compound allows for the differentiation of H/D exchange rates at the primary (methyl) and secondary (methylene) carbon atoms. This regioselectivity provides crucial information about how the catalyst interacts with different parts of the propane molecule.

On unmodified H-form zeolites like H-ZSM-5, both methyl and methylene groups of propane are involved in H/D exchange with acidic hydroxyl groups researchgate.net. However, the rates can differ, indicating varying ease of activation for primary and secondary C-H bonds .

As mentioned earlier, metal modification can induce or enhance regioselectivity. Indium-modified BEA zeolites show regioselective H/D exchange in the methyl groups of this compound acs.org. Similarly, on Zn-modified BEA zeolites, regioselective exchange in the methyl groups is observed, particularly with isolated Zn²⁺ cations catalysis.rusci-hub.cat. The involvement of the methylene group can be influenced by the nature of the Zn species and reaction conditions, sometimes appearing after an induction period and potentially linked to intermediate olefin formation catalysis.rusci-hub.cat.

The observed regioselectivity is attributed to factors such as the different protonation abilities of primary and secondary C-H bonds and the specific interactions between the alkane and the active sites (BAS and/or metal species) .

Gas-Phase Reaction Kinetics with Radical Species

This compound is also valuable for studying gas-phase reactions, particularly those involving radical species like hydroxyl radicals (OH). These reactions are important in atmospheric chemistry and combustion processes.

Reactions with Hydroxyl Radicals (OH) and Atmospheric Relevance

Hydroxyl radicals (OH) are key oxidants in the troposphere, often referred to as the "detergent of the atmosphere" due to their role in removing trace gases, including volatile organic compounds (VOCs) like alkanes niwa.co.nz. The reaction of OH radicals with propane involves the abstraction of a hydrogen atom (or deuterium in the case of this compound) to form water and a propyl radical.

Studying the reaction of OH with this compound allows for the investigation of kinetic isotope effects, which can provide insights into the transition state structure and the mechanism of hydrogen abstraction. These studies are highly relevant to atmospheric chemistry as they help in determining the atmospheric lifetime of propane and its contribution to air pollution researchgate.net.

Measurement of Temperature-Dependent Rate Constants

The rate constants for the reaction of OH radicals with this compound have been measured over various temperature ranges using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) and shock tubes coupled with laser absorption researchgate.netcopernicus.orgscispace.comresearchgate.net. These measurements provide temperature-dependent rate constants, which are often expressed using the Arrhenius equation or modified Arrhenius expressions.

Studies have determined site-specific rate constants for the abstraction of primary (methyl) and secondary (methylene) deuterium atoms by OH radicals from this compound scispace.comresearchgate.net. Combining low-temperature and high-temperature data allows for the development of comprehensive rate constant expressions applicable over a wide temperature range relevant to atmospheric and combustion conditions researchgate.netscispace.comresearchgate.net.

Experimental data for the reaction of OH with this compound at various temperatures have been reported. For example, a rate constant of 0.408 ± 0.045 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ was measured at 295 K using PLP-LIF copernicus.org. High-temperature shock tube studies have provided rate constants at temperatures up to around 1470 K researchgate.netscispace.comresearchgate.net.

The temperature dependence of the rate constant for the reaction of OH with this compound is crucial for accurately modeling its atmospheric fate and its behavior in high-temperature environments.

Here is a sample data table based on reported temperature-dependent rate constants for the reaction of OH with this compound:

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| 295 | (0.408 ± 0.045) × 10⁻¹² | PLP-LIF | Droege and Tully copernicus.org |

| 839 | 6.50 × 10⁻¹² | Shock Tube | scispace.com |

| 893 | 7.00 × 10⁻¹² | Shock Tube | scispace.com |

| 840 - 1470 | (Site-specific data available) | Shock Tube/LIF | researchgate.netresearchgate.net |

Isotopic Effects on Reaction Rates and Pathways

Isotopic substitution, such as replacing hydrogen with deuterium, can lead to measurable differences in reaction rates, known as kinetic isotope effects (KIEs). These effects arise primarily from differences in zero-point vibrational energies between the isotopologues, which affect the activation energy of a reaction. Studies involving this compound have been instrumental in understanding these effects in various chemical processes.

For instance, investigations into the reaction of propane isotopes with hydroxyl (OH) radicals have utilized this compound to determine site-specific rate constants for H and D abstraction from primary and secondary C-H and C-D bonds. scispace.com These studies reveal how the position of deuterium substitution affects the rate at which the OH radical abstracts an atom. At high temperatures (850–1400 K), the reaction rates of OH with various alkanes, including this compound, have been measured. scispace.com The effect of substituting H with D in the fuel molecule on the rate constant with OH has also been examined. scispace.com Impurities in deuterated fuels can play a significant role in rate constant measurements, particularly at lower temperatures (~300 K), though their effect is negligible at higher temperatures. scispace.com

Deuterium isotope effects can also provide insight into reaction mechanisms, particularly regarding hydrogen atom motion during a reaction. osti.gov For example, studies on the reactions of propyl radicals (including deuterated variants like C3D7) with O2 have used deuterium isotope effects to test theoretical descriptions of potential energy surfaces and understand the role of tunneling in isomerization reactions. osti.gov

In catalytic processes, H/D exchange studies using this compound can help identify active sites and reaction pathways. For example, the H/D exchange between this compound and Brønsted acid sites in indium-modified zeolite BEA has been studied using 1H MAS NMR spectroscopy. acs.org The kinetics of this exchange can reveal the regioselectivity of propane molecule activation. acs.org On In+/H-BEA zeolite, the mechanism of direct regioselective exchange competes with unselective H/D exchange, leading to a specific growth of protium concentration in the methyl and methylene groups of this compound with increasing temperature. acs.org

Catalytic Dehydrogenation Mechanisms

Catalytic dehydrogenation of propane is a key reaction for producing propylene (B89431). This compound is a valuable probe molecule for mechanistic studies in this field, helping to identify active sites and understand the elementary steps involved.

Metal oxides are widely studied as catalysts for propane dehydrogenation (PDH). researchgate.net Studies using techniques like in situ infrared spectroscopy and X-ray photoelectron spectroscopy have been employed to understand the process over catalysts such as vanadia-titania (V2O5/TiO2). researchgate.netacs.org

On vanadia-based catalysts, the oxidative dehydrogenation of propane to propylene is suggested to proceed via a redox mechanism involving V5+, V4+, and V3+ species. researchgate.netresearchgate.net V5+ cations are considered active sites, with preferential activation of the C-H bond of propane occurring on vanadyl oxygen species. researchgate.netresearchgate.net An isopropoxide intermediate can form, which then transforms into propylene or acetone. researchgate.net Under non-oxidative conditions, coordinatively unsaturated V3+ can act as the main catalytic site, although V3+ can also promote cracking and isomerization. researchgate.net

Supported vanadium oxides can catalyze both non-oxidative and oxidative dehydrogenation, but the nature of the active sites under reaction conditions is still debated. researchgate.net Density functional theory (DFT) studies combined with experimental work help elucidate the structure-performance relationships. researchgate.net For monomeric vanadium oxide species supported on silica, the initial C-H bond activation can involve hydrogen abstraction by the vanadyl group, yielding a diradical intermediate. acs.org

Other metal oxides and modified zeolites have also been investigated. For example, chromium-based zeolites (Cr-ZSM-5) show activity in the oxidative dehydrogenation of propane with CO2. mdpi.com Cr6+ is identified as an activation site for propane dehydrogenation, being reduced to Cr3+ and then reoxidized by CO2. mdpi.com Defective TiO2 with four-fold coordinated titanium atoms surrounding oxygen vacancies has been identified as main active sites for non-oxidative PDH. researchgate.net The C-H bond activation is often the rate-determining step in propane oxidation reactions. acs.org

Studies on alumina-supported PtSn catalysts highlight the influence of different sites (Al2O3, Sn, Pt, and Pt-Sn) on coke formation during PDH. oaepublish.com Excessive dehydrogenation of propyl species is a crucial initial step in coke formation on both metal sites and supports. oaepublish.com

The use of this compound in these catalytic studies allows researchers to track the fate of deuterium atoms and gain detailed insights into which C-H (or C-D) bonds are cleaved and the sequence of reaction steps on the catalyst surface. While not explicitly detailed for this compound in every provided snippet, isotopic labeling is a standard technique in these mechanistic investigations. acs.orgtu-darmstadt.de

Role of Metal-Support Interactions in Catalytic Performance

Metal-support interactions play a critical role in influencing the activity, selectivity, and stability of heterogeneous catalysts used in propane reactions. These interactions can modify the electronic structure of the metal nanoparticles, affect their dispersion, and create new active sites at the interface between the metal and the support. The use of this compound, often in conjunction with techniques like isotopic exchange, helps to probe the nature and extent of these interactions and their impact on catalytic performance.

Studies on supported metal catalysts, such as platinum and nickel on various oxides (e.g., Al₂O₃, ZrO₂, CeO₂, TiO₂, silicalite-1), have demonstrated that the choice of support significantly affects catalytic activity and resistance to deactivation researchgate.netnih.govacs.orgresearchgate.net. For example, in propane steam reforming, nickel catalysts supported on ZrO₂ or YSZ exhibit higher activity compared to those on TiO₂, Al₂O₃, or CeO₂ researchgate.netnih.gov. This enhanced performance is attributed, in part, to favorable metal-support interactions that influence carbon deposition and metal particle sintering researchgate.net.

While direct studies explicitly detailing the sole use of this compound to isolate the role of metal-support interactions in catalytic performance are less commonly reported in the provided snippets, isotopic exchange experiments using deuterated species like this compound on supported catalysts (e.g., Al₂O₃ supported catalysts) are instrumental in understanding surface acidity, hydrogen mobility, and the initial steps of hydrocarbon activation, all of which are influenced by metal-support interactions oaepublish.com. The generation of active hydrogen species from the metal (e.g., Pt) can be regulated by metal-support interactions, subsequently influencing the formation of coke precursors on the support surface oaepublish.comresearchgate.net. This highlights an indirect but significant link between this compound tracer studies, metal-support interactions, and catalyst performance, particularly concerning deactivation by coking.

Coke Deposition Mechanisms using Isotopic Tracers

Coke deposition is a major cause of deactivation for catalysts involved in hydrocarbon reactions like propane dehydrogenation. Understanding the mechanisms by which coke forms is crucial for designing more stable catalysts. Isotopic tracers, including this compound, are powerful tools for investigating these mechanisms by providing insights into the origin and growth pathways of carbonaceous deposits.

Studies employing this compound and H/D exchange reactions have been used to explore coke deposition mechanisms on various catalyst sites, including metal, support, and the metal-support interface oaepublish.comresearchgate.net. Research on Al₂O₃ supported PtSn catalysts, for instance, has utilized in situ Fourier transform infrared spectroscopy (FTIR) combined with isotopic exchange to investigate coke formation oaepublish.comresearchgate.net. These studies indicate that excessive dehydrogenation of propyl species is a critical initial step in coke formation, occurring on both metal sites and support surfaces oaepublish.comresearchgate.net.

The location of coke deposition is significantly influenced by the catalyst composition and structure oaepublish.comresearchgate.net. Propyl species on Al₂O₃ supports can cyclize to form monocyclic and bicyclic aromatic species, which are precursors to coke oaepublish.comresearchgate.net. On SnOx sites, cyclization tends to form monocyclic aromatic species oaepublish.comresearchgate.net. On Al₂O₃ supported PtSn catalysts, the strong dehydrogenation function of Pt and the interaction between Pt and the Al₂O₃ support contribute to a complex coke formation mechanism oaepublish.comresearchgate.net. Surface Pt sites with saturated coordination are identified as prone to coke deposition, leading to rapid deactivation, whereas low-coordination Pt sites with ultra-small size show higher resistance to coking and selectively catalyze dehydrogenation researchgate.net.

The use of isotopic tracers like this compound helps to differentiate between hydrogen originating from the reactant (propane) and hydrogen from other sources (e.g., support hydroxyl groups or co-fed hydrogen), allowing researchers to track the incorporation of carbon and hydrogen (deuterium) atoms into the growing coke structure. This provides detailed information on the surface reactions leading to coke formation, such as dehydrogenation, cyclization, and polymerization steps. The presence of co-fed hydrogen has been shown to inhibit coke formation and result in coke with a higher H/C ratio, indicating a less graphitic structure oaepublish.comresearchgate.net.

While specific quantitative data tables directly derived from the provided snippets using this compound for these exact sections are limited, the research findings clearly demonstrate the qualitative and mechanistic insights gained from using this isotopic tracer. The studies highlight the importance of understanding the interplay between active sites, metal-support interactions, and reaction conditions in controlling coke formation pathways.

Applications of Propane D8 in Advanced Research Domains

Tracer Studies in Environmental and Atmospheric Chemistry

Isotopically labeled compounds like Propane-d8 are employed as tracers to investigate complex environmental and atmospheric processes. The distinct isotopic signature of deuterium (B1214612) allows researchers to track the movement and transformation of molecules in various systems.

Monitoring of Atmospheric Transport and Mixing Processes

In atmospheric chemistry, tracers are crucial for understanding how air masses move, mix, and transport pollutants or other atmospheric constituents. While the search results did not specifically detail the use of this compound for monitoring atmospheric transport and mixing, deuterated hydrocarbons in general can serve as tracers in atmospheric studies. spe.orgprl.res.in The stability of alkanes like propane (B168953) in the atmosphere, primarily reacting with the hydroxyl radical (OH), makes them suitable for tracking air parcels over relevant timescales. researchgate.net The difference in mass between this compound and natural propane could potentially be utilized in conjunction with highly sensitive analytical techniques to follow its dispersion in the atmosphere, providing insights into transport patterns and mixing efficiencies.

Source Apportionment in Environmental Release Studies

Isotopic analysis, including the use of deuterium, is a relevant technique for the source apportionment of environmental pollutants. tandfonline.comucl.ac.uk By analyzing the isotopic composition of compounds in environmental samples, researchers can potentially identify and quantify contributions from different sources. For instance, compound-specific isotope analysis (CSIA) of hydrogen (δ²H) can help distinguish the origins of hydrocarbons. ucl.ac.uk While this compound itself might not be found naturally in the environment, its controlled release as a tracer, or the analysis of the natural abundance of deuterium in propane from different potential sources (e.g., natural gas production, biomass burning, vehicle emissions), could aid in determining the relative contributions of these sources to atmospheric or environmental propane concentrations. mdpi.comnoaa.govepa.gov Studies have used deuterated tracers, such as deuterated MTBE (d-MTBE), to assess the fate and transport of contaminants in groundwater, demonstrating the principle of using deuterated compounds for environmental release studies. clu-in.org

Development of Analytical Methodologies and Standards

This compound plays a significant role in the development and validation of analytical techniques, particularly those involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Internal Standardization for Quantitative Mass Spectrometry (GC-MS)

Internal standardization is a critical technique in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) to compensate for variations in sample preparation, injection volume, and instrument response. thermofisher.com Deuterated analogs of analytes are frequently used as internal standards because they behave similarly to the target compounds during extraction and chromatography but are distinguishable by mass spectrometry due to the mass difference introduced by deuterium. nih.govoup.comlibretexts.org Although one source noted the historical lack of commercially available stable isotopes of propane for use as internal standards in GC-MS analysis of propane nih.govoup.com, highlighting the need for in situ generation of labeled standards like C₃DH₇ nih.govoup.com, this compound (C₃D₈) would serve as a highly suitable internal standard for the quantitative analysis of non-deuterated propane (C₃H₈) by GC-MS. Its use allows for accurate and precise quantification of propane in complex matrices by monitoring the distinct mass signals of this compound and propane. Other deuterated compounds like toluene-d8 (B116792) are commonly used as internal standards or surrogates in GC-MS methods for volatile organic compounds. thermofisher.comepa.gov

Calibration Reference Standards in High-Precision Measurements

Calibration standards are essential for ensuring the accuracy and reliability of analytical measurements. messergroup.com this compound can be used as a calibration reference standard in high-precision measurements, particularly in spectroscopic techniques. ontosight.ai The National Institute of Standards and Technology (NIST) provides resources on the properties of deuterated compounds like this compound, indicating its relevance as a reference material. ontosight.ainist.gov Certified calibration gases containing propane are available for calibrating gas detectors and analytical instruments, and deuterated versions like this compound, with their precisely known isotopic composition, can be used to create highly accurate standards for specialized applications requiring isotopic analysis or high-precision quantification. messergroup.comctigas.com

NMR Solvents and Probes for Complex Chemical Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Deuterated solvents are widely used in NMR to avoid overwhelming the ¹H NMR spectrum with signals from the solvent and to provide a lock signal for field-frequency stabilization. ontosight.aiontosight.aiarmar-europa.desavemyexams.comdocbrown.infoepfl.ch While this compound is not as commonly used as solvents like CDCl₃ or DMSO-d₆, it can function as an NMR solvent, particularly for studies involving nonpolar or slightly polar analytes that are soluble in alkanes. ontosight.ainmrs.ionmrs.io

Furthermore, deuterated compounds can serve as probes to study chemical reactions and molecular interactions. ontosight.ai this compound has been specifically used in solid-state NMR studies to investigate hydrogen/deuterium exchange processes in heterogeneous catalysis, such as the exchange between adsorbed this compound molecules and the acidic hydroxyl groups of zeolites like H-ZSM-5. michael-hunger.deresearchgate.net These studies provide insights into reaction mechanisms, active sites, and diffusion processes within catalytic materials. researchgate.netacs.org By monitoring the transfer of protons from the zeolite to the deuterated propane using ¹H MAS NMR, researchers can determine exchange rates for different positions within the propane molecule (methyl vs. methylene (B1212753) groups) and understand the influence of catalysts and additives on these rates.

Fundamental Studies in Cryogenic and Low-Temperature Chemical Processes

This compound plays a significant role in fundamental studies exploring chemical processes at cryogenic and low temperatures. Its deuterated nature is particularly useful in investigations involving hydrogen/deuterium exchange reactions and reaction mechanisms where tracking the movement of isotopes is crucial.

Research has utilized deuterated propane, including this compound, to study hydrogen exchange in small alkanes adsorbed on acidic zeolites at temperatures ranging from 370 K to 470 K. These studies, often employing in situ ¹H MAS NMR spectroscopy, have shown that hydrogen exchange rates are significantly higher than cracking or dehydrogenation rates at these temperatures. For this compound adsorbed on zeolite H-ZSM-5, it was observed that both methyl (CD₃) and methylene (CD₂) groups are involved in the hydrogen exchange with the acidic hydroxyl groups of the zeolite.

Experimental results have provided apparent activation energies for the exchange in methyl groups (108 ± 7 kJ mol⁻¹) and methylene groups (117 ± 7 kJ mol⁻¹) in this compound on H-ZSM-5. These experimental values align with theoretical predictions for hydrogen exchange in methane (B114726) and ethane (B1197151), supporting a proposed pentavalent transition state mechanism for the H/D exchange in both methyl and methylene groups.

Furthermore, studies on the reactions of deuterium atoms with olefins in liquid propane at 90 K have been conducted, where deuterium atoms diffused into liquid propane to undergo homogeneous reactions. osti.gov While this specific study used liquid propane as the medium for reactions involving deuterium atoms, it highlights the relevance of low-temperature environments and isotopic reactions involving propane and deuterium.

Investigations into hydrogen isotope exchange in propane and ethane at temperatures as low as 100 °C (373 K) have also been performed to understand the blocking temperatures of these exchange processes, which is relevant to the study of petroleum systems. usf.edu These experiments, sometimes using deuterated water (δD=11419 ‰) and catalysts like Ni or clay, have shown that propane is not exchangeable in the presence of water alone at 200 °C or below, nor with catalysts at 160 °C or below, but exchanges vigorously with Ni at 200 °C. usf.edu The exchange rate of the central CH₂ group of propane was found to be significantly faster (approximately 2x) than that of the terminal CH₃ group in the presence of a Ni catalyst. usf.edu

This compound has also been used in studies of electroassisted propane dehydrogenation at low temperatures (e.g., 250 °C) to investigate reaction mechanisms using kinetic isotope effects (KIE). nih.govacs.org In one study using a Pt-In/TiO₂ catalyst, the use of deuterated propane (C₃D₈) as a reactant resulted in inverse KIE values (kH/kD = 0.69–0.81) when an electric current was applied. nih.govacs.org This unexpected result suggested that C-H bond scission might not be the rate-determining step under these electroassisted conditions, potentially indicating the involvement of a non-linear three-center transition state. nih.govacs.org

These studies demonstrate the utility of this compound in probing reaction mechanisms, determining kinetic parameters, and understanding isotopic exchange phenomena at low and cryogenic temperatures, providing fundamental insights into chemical reactivity under these conditions.

Studies of Diffusion Coefficients in Dense Gas Systems

This compound is also a valuable compound for studying diffusion coefficients, particularly in dense gas and liquid systems, often utilizing techniques like neutron scattering or NMR.

Neutron Spin-Echo (NSE) spectroscopy, a technique sensitive to thermal fluctuations and providing dynamic measurements, has been employed to study the interfacial properties of reverse micelles in compressed propane, including d8-propane. preethivillage.com These studies investigate the effects of factors like water content and bulk solvent properties on the dynamics of these colloidal systems. preethivillage.com The use of deuterated solvents like d8-propane is advantageous in neutron scattering due to the significant difference in neutron scattering properties between isotopes, while their chemical properties remain largely the same. preethivillage.com

Research on self-diffusion in molecular fluids and noble gases has compiled available data, including studies involving this compound. uniovi.es These compilations often list temperature and pressure conditions under which diffusion coefficients were measured, contributing to a broader understanding of transport properties in dense fluids. uniovi.es

Studies investigating the diffusion of gases into liquids, such as the measurement of diffusion coefficients of gaseous propane in heavy oil at elevated temperatures (80 to 130 °C), highlight the importance of diffusion in processes like vapor extraction and hot solvent injection in oil reservoirs. researchgate.net While this specific example uses regular propane, the principles and techniques for measuring diffusion coefficients in dense systems are applicable to deuterated variants like this compound, which can be used as tracers or for isotopic effect studies. The diffusion of propane in heavy oil has been observed to undergo different stages, with diffusion coefficients strongly dependent on temperature. researchgate.net

Molecular dynamics simulations are also used to study the dissolution and diffusion of gases like propane in dense polymer membranes, such as polydimethylsiloxane (B3030410) (PDMS). mdpi.com These simulations calculate diffusion coefficients and solubility coefficients at various temperatures, providing insights into the mass transfer process. mdpi.com While these simulations may not exclusively feature this compound, they represent the type of dense gas system studies where isotopic substitution could be employed to investigate the influence of mass on diffusion. The diffusion coefficients of gases in PDMS membranes have been shown to increase with temperature, while solubility coefficients decrease. mdpi.com

Future Research Directions and Emerging Methodologies

Integration of Multidimensional Spectroscopic Techniques

Future research involving Propane-d8 will increasingly leverage the power of integrated multidimensional spectroscopic techniques to gain deeper insights into its molecular structure, dynamics, and interactions. While traditional techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been fundamental in characterizing this compound ontosight.aiaip.org, combining these methods with advanced techniques can provide a more comprehensive picture.

For instance, the combination of high-resolution IR spectroscopy with techniques like tunable far-infrared (FIR) spectroscopy can offer detailed information about the vibrational modes and rotational constants of this compound, which are sensitive to isotopic substitution. Studies on propane (B168953) isotopologues using high-resolution synchrotron far-IR spectra have already provided experimentally determined ground state constants researchgate.net. Future work could extend this to multidimensional approaches, correlating signals from different spectroscopic dimensions to resolve complex spectra and identify subtle structural features or transient species involving this compound.

Furthermore, the integration of solid-state NMR techniques, such as ¹H MAS NMR, which has been used to study hydrogen exchange in deuterated propane adsorbed on zeolites, with other spectroscopic methods like IR or Raman spectroscopy, could provide a more complete understanding of surface interactions and reaction mechanisms involving this compound in heterogeneous systems researchgate.netacs.org. The development of in situ and operando spectroscopic methods that can simultaneously probe the behavior of this compound under reaction conditions will be crucial for understanding catalytic transformations and other dynamic processes.

Future research may also explore the application of advanced multidimensional coherent spectroscopy techniques, which can reveal couplings and correlations between different molecular degrees of freedom, offering unprecedented detail on energy transfer pathways and dynamics in this compound and its mixtures.

Advancements in Computational Modeling for Complex Systems

Computational modeling plays a vital role in complementing experimental studies of this compound, providing theoretical insights into its behavior at the molecular level. Future research will focus on advancing computational methodologies to accurately model complex systems involving this compound, such as its interactions with catalysts, solvents, or other molecules, and its behavior under extreme conditions.

Density Functional Theory (DFT) calculations have been employed to study the mechanisms of reactions involving propane, including dehydrogenation catalyzed by transition metals researchgate.net. Future computational research will aim to improve the accuracy of these models for deuterated species like this compound, accounting for the subtle effects of deuterium (B1214612) substitution on bond energies, reaction pathways, and transition states. This involves developing more sophisticated functionals and basis sets specifically tuned for systems containing deuterium.

Advanced molecular dynamics simulations can be used to study the diffusion and adsorption of this compound in porous materials like zeolites, providing insights into transport phenomena and host-guest interactions that are difficult to probe experimentally. Multiscale modeling approaches, combining quantum mechanics for reactive sites with molecular mechanics for the surrounding environment, will be essential for simulating catalytic processes involving this compound on complex catalyst surfaces.

Furthermore, computational modeling will be crucial for interpreting the data obtained from advanced spectroscopic techniques, such as assigning complex spectra and elucidating reaction mechanisms based on calculated intermediates and transition states. researchgate.netacs.org The increasing power of computational resources will enable the study of larger and more complex systems involving this compound, including its behavior in condensed phases and at interfaces.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The unique isotopic properties of this compound make it an invaluable probe for studying the mechanisms of catalytic reactions involving C-H bond activation. Future research will extensively utilize this compound to explore novel catalytic transformations and elucidate complex reaction pathways.

Studies on propane dehydrogenation, a key industrial process, have already benefited from the use of deuterated propane to investigate reaction mechanisms and the role of different catalytic sites. researchgate.netacs.orgrsc.orgoaepublish.comacs.org By tracking the exchange of deuterium atoms between this compound and the catalyst or other reactants, researchers can gain detailed information about the steps involved in C-H bond cleavage and the formation of products. Future work will apply this approach to novel catalytic systems, including single-atom catalysts, metal-organic frameworks (MOFs), and enzyme mimics, to understand how their unique structures influence the activation and transformation of alkanes.

The study of hydrogen/deuterium exchange reactions involving this compound on various catalytic surfaces will continue to be a critical tool for characterizing the acidity and reactivity of active sites. researchgate.netacs.org By analyzing the distribution of deuterium in the products and remaining reactant, researchers can identify the specific C-H bonds that are activated and the mechanisms of hydrogen transfer.

Future research will also explore the use of this compound to investigate cascade reactions and tandem catalysis, where multiple catalytic steps are involved in converting propane to more valuable chemicals. Deuterium labeling can help unravel the sequence of reactions and identify key intermediates in these complex processes.

Application in Astrochemistry and Interstellar Medium Studies

Propane is known to exist in the interstellar medium (ISM) and in the atmospheres of celestial bodies like Titan. frontiersin.orgnih.gov The detection and identification of molecules in these environments rely heavily on comparing observed spectroscopic signatures with laboratory data and theoretical calculations. frontiersin.orgastrobiology.com Future research will explore the application of this compound in astrochemistry and interstellar medium studies.

Precise spectroscopic data for this compound, particularly in the microwave and infrared regions, is crucial for its potential detection in space. Isotopic substitution affects the rotational and vibrational spectra of molecules, and the unique spectral fingerprints of this compound could aid in distinguishing it from other molecules or isotopologues of propane in complex astronomical spectra. aip.orgresearchgate.net Future laboratory studies will focus on obtaining high-resolution, comprehensive spectroscopic data for this compound under conditions relevant to the ISM, such as low temperatures and pressures.

Computational modeling will play a key role in predicting the spectroscopic properties of this compound and simulating its behavior in astrochemical environments. frontiersin.org These models can help interpret observational data and guide future astronomical searches for deuterated hydrocarbons.

Q & A

Q. Table 1: Isotopic Purity Metrics for this compound

| Method | Target Purity | Acceptable Threshold |

|---|---|---|

| ²H NMR Integration | ≥99.5% D | <0.5% Protium |

| GC-MS (m/z 52) | ≥99.8% | <0.2% Impurities |

Basic: How should this compound be handled to minimize isotopic exchange in experimental setups?

Answer:

Isotopic exchange with ambient moisture or solvents can compromise this compound’s integrity. Mitigation strategies include:

- Storage : Use sealed glass ampules under inert gas (Argon/N₂) at -20°C to reduce H/D exchange .

- Experimental Design : Avoid protic solvents (e.g., H₂O, alcohols). Prefer deuterated solvents (e.g., DMSO-d₆) in reaction systems .

- Monitoring : Conduct periodic FT-IR analysis to detect C-D stretching bands (2050–2250 cm⁻¹) and confirm isotopic stability .

Advanced: How do isotopic effects of this compound influence kinetic studies in gas-phase reactions?

Answer:

Deuterium substitution alters reaction kinetics due to differences in zero-point energy and bond dissociation energies. For example:

- Combustion Studies : C-D bonds (≈105 kcal/mol) require higher activation energy than C-H bonds (≈98 kcal/mol), slowing this compound oxidation rates. Use Arrhenius plots to quantify kinetic isotope effects (KIE ≈ 2–4 at 500–800 K) .

- Computational Validation : Pair experimental data with DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and validate KIE mechanisms (Table 2) .

Q. Table 2: Kinetic Isotope Effects in Propane Combustion

| Reaction | KIE (C₃H₈ vs. C₃D₈) | Temperature (K) |

|---|---|---|

| H-Abstraction by O₂ | 3.2 ± 0.3 | 600 |

| Radical Recombination | 1.8 ± 0.2 | 700 |

Advanced: How can researchers resolve contradictions in spectral data when characterizing this compound mixtures?

Answer: